Trisodium hexafluoroaluminate

説明

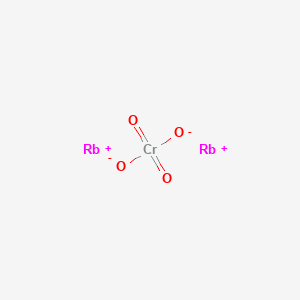

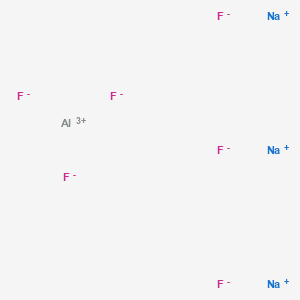

Trisodium hexafluoroaluminate, also known as Sodium hexafluoroaluminate or Cryolite, is an inorganic compound with the formula Na3AlF6 . This white solid was discovered in 1799 and is used extensively in the industrial production of aluminium metal . The compound is the sodium (Na+) salt of the hexafluoroaluminate (AlF6) ion .

Synthesis Analysis

Most cryolite is manufactured by a variety of related pathways. One route entails combining sodium aluminate and hydrofluoric acid . Other routes include the reaction of hydrofluoric acid with sodium aluminate, or aluminium fluoride with sodium oxide . Often, hexafluoroaluminic acid, which is recovered from phosphate mining, is the precursor in a two-step process beginning with neutralization with ammonia to give ammonium hexafluoroaluminate .Molecular Structure Analysis

The molecular formula of Trisodium hexafluoroaluminate is AlF6Na3 . Its molecular weight is 209.94 g/mol .Chemical Reactions Analysis

Trisodium hexafluoroaluminate is used as a flux in the electrolysis of aluminium oxides such as bauxite . The conversion of aluminium oxides into metallic aluminium requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell .Physical And Chemical Properties Analysis

Trisodium hexafluoroaluminate is a snow-white crystalline solid, powder or vitreous mass . It has a density of 2.9 g/mL at 25 °C (lit.) . It is insoluble in water and has a melting point of 1000°C .科学的研究の応用

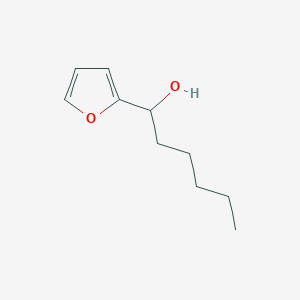

Lewis Acid Catalyst in Acylation of Alcohols : Scandium trifluoromethanesulfonate, a commercially available compound similar in function to trisodium hexafluoroaluminate, has been used as a Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. This catalyst shows remarkable activity for the acylation of primary, secondary, and tertiary alcohols, and is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

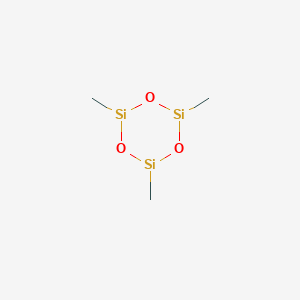

Surface Modification of Ceramic Membranes : In research focused on direct contact membrane distillation (DCMD), ceramic membranes were modified using various surface treatments, including perfluorodecyltriethoxysilane and trichloromethylsilane. These treatments made the alumina membranes hydrophobic, suitable for DCMD applications. This study demonstrates how surface modifications, akin to those possibly involving trisodium hexafluoroaluminate, can improve membrane performance in water treatment technologies (Hendren et al., 2009).

Synthesis and Properties of β-NaYF4Yb3+/Er3+ Microstructures

: The synthesis of hexagonal NaYF4 microcrystals with controllable morphologies and sizes was achieved through a hydrothermal method, influenced by factors such as trisodium citrate. This research demonstrates the role of sodium-based compounds in the shape-controlled synthesis of complex rare earth fluoride compounds, which may be analogous to the applications of trisodium hexafluoroaluminate (Ding et al., 2015).

Antiviral Compound Trisodium Phosphonoformate : Trisodium phosphonoformate, a compound with a similar trisodium base to hexafluoroaluminate, has been shown to selectively inhibit cell-free DNA polymerase activity induced by herpesvirus and has therapeutic activity against herpes simplex virus infection. This highlights the potential use of trisodium-based compounds in medical applications (Helgstrand et al., 1978).

Safety And Hazards

Trisodium hexafluoroaluminate is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

将来の方向性

Trisodium hexafluoroaluminate is used extensively in the industrial production of aluminium metal . It is also consumed in the abrasives, ceramic and glass industries . The future directions of Trisodium hexafluoroaluminate could be influenced by advancements in these industries and the development of new synthesis methods or applications.

特性

IUPAC Name |

aluminum;trisodium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXRBDMVPYGJX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.941265 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium hexafluoroaluminate | |

CAS RN |

13775-53-6 | |

| Record name | Aluminate(3-), hexafluoro-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。